1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol can be synthesized through the reaction of methanol with allyl alcohol in the presence of metal oxides and zeolite catalysts. The reaction typically occurs in the liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where methanol and allyl alcohol are combined with catalysts under controlled conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or allyloxy groups are replaced by other functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and thiols .
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Compounds with new functional groups replacing the methoxy or allyloxy groups .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its solvent properties .
Wirkmechanismus
The mechanism by which 1-methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxypropan-2-ol: Similar in structure but lacks the allyloxy group.
Propylene glycol methyl ether: Another glycol ether with similar solvent properties.
1-Methoxy-2-propanol: A positional isomer with different reactivity and applications .
Uniqueness
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxy and allyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific industrial and research applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
136499-11-1 |
---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
1-methoxy-3-prop-1-enoxypropan-2-ol |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-6-7(8)5-9-2/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
NFSYVJAKZKQATN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COCC(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.